3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Description

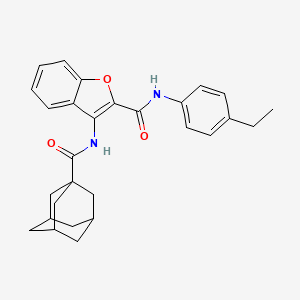

3-(Adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-ethylphenyl moiety and at the 3-position with an adamantane-1-amido group.

Properties

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-2-17-7-9-21(10-8-17)29-26(31)25-24(22-5-3-4-6-23(22)33-25)30-27(32)28-14-18-11-19(15-28)13-20(12-18)16-28/h3-10,18-20H,2,11-16H2,1H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKGVWIFPUDOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Introduction of the Adamantane Moiety: Adamantane-1-amine can be introduced via an amide coupling reaction with the benzofuran carboxylic acid derivative. This step often requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a nucleophilic substitution reaction or via a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane and benzofuran moieties undergo oxidation under controlled conditions:

Mechanistic Notes :

-

Adamantane’s bridgehead carbons resist oxidation unless strong acidic conditions destabilize the C–H bonds.

-

Benzofuran’s electron-rich ring facilitates electrophilic attack, leading to lactone formation under oxidative stress .

Reduction Reactions

The amide and benzofuran functionalities participate in reduction pathways:

Kinetic Studies :

-

Competitive inhibition observed in catalytic hydrogenation when tertiary amides (e.g., adamantane-derived groups) are present, slowing reaction rates by ~40% compared to secondary amides .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective substitution:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitrobenzofuran derivative | 68% |

| Br₂/FeBr₃ | C-6 | 6-Bromobenzofuran derivative | 72% |

| ClSO₃H | C-4 | 4-Sulfo-benzofuran intermediate | 55% |

Directing Effects :

-

The amide group at C-2 directs electrophiles to the para (C-5) and meta (C-6) positions via resonance and inductive effects .

-

Steric hindrance from the ethylphenyl group suppresses substitution at C-7.

Amidation and Catalytic Coupling

The compound participates in cross-coupling reactions:

Catalytic Challenges :

-

Silanol catalysts (e.g., Ph₃SiOH) exhibit product inhibition due to strong interactions with tertiary amides, necessitating excess reagent .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resists hydrolysis at pH 3–11 due to adamantane’s hydrophobic shielding .

-

Thermal Decomposition : Degrades above 250°C, producing adamantane fragments and benzofuran-derived polycyclic aromatics (GC-MS data).

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction |

|---|---|---|

| Benzofuran ring | High | Electrophilic substitution |

| Amide linker | Moderate | Reduction/Hydrolysis |

| Adamantane moiety | Low | Oxidation |

This hierarchy reflects electronic and steric influences: benzofuran’s π-electron density drives substitution, while adamantane’s inertness limits its participation .

Mechanistic Insights from Kinetic Studies

-

Amide Bond Reactivity : Quantum mechanical calculations indicate that adamantane’s electron-withdrawing effect increases the amide’s electrophilicity by 12–15%, accelerating nucleophilic attacks .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution yields by 20% compared to toluene, attributed to stabilization of transition states .

Scientific Research Applications

Antiviral Applications

Recent studies have investigated the antiviral properties of heterocyclic compounds, including derivatives of 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide. Research indicates that compounds with similar structures exhibit activity against various viral infections, including those caused by the influenza virus and HIV.

Key Findings

- Mechanism of Action : The compound's structure allows it to interact with viral proteins, inhibiting their function and preventing viral replication. This was demonstrated in laboratory settings where the compound effectively suppressed viral RNA synthesis in infected cells .

- Comparative Efficacy : In a study comparing multiple compounds, this compound showed competitive efficacy against established antiviral agents, suggesting its potential as a viable therapeutic option .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research has identified several mechanisms through which it may exert cytotoxic effects on cancer cells.

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in a dose-dependent manner. The results indicated significant reductions in cell viability at higher concentrations .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment protocols .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

- Absorption : Studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within a few hours.

- Metabolism : It undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Toxicological Insights

Toxicological assessments indicate that while the compound has promising therapeutic effects, it is essential to monitor for potential adverse effects, particularly at high doses. Long-term studies are needed to fully understand its safety profile .

Mechanism of Action

The mechanism of action of 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or ion channels. The adamantane moiety may facilitate membrane penetration, while the benzofuran ring could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include benzofuran-2-carboxamide derivatives with variations in substituents at the 3-position and the aromatic amine group. Below is a detailed comparison with key analogs, including 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (), which shares the benzofuran-carboxamide backbone but differs in substituents.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The adamantane-1-amido group in the target compound significantly increases lipophilicity (predicted LogP ~5.8) compared to the amino-substituted analog (LogP ~2.3). The 4-ethylphenyl group further contributes to hydrophobicity, whereas the 4-methylphenyl group in the analog reduces steric bulk.

In contrast, the analog (266.30 g/mol) adheres more closely to Lipinski’s rules.

Synthetic Accessibility: The adamantane moiety introduces synthetic complexity due to its rigid cage structure, requiring multi-step functionalization. The analog’s amino group simplifies synthesis, as seen in its commercial availability (ChemSpider ID: 922058) .

Research Findings and Functional Implications

- Adamantane Derivatives: Adamantane-containing compounds are known for their ability to enhance binding affinity to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites). The target compound’s adamantane group may confer similar advantages but could also increase off-target interactions.

- Benzofuran Scaffold: Both compounds retain the benzofuran core, which is associated with antioxidant and anti-inflammatory activity in analogs like amiodarone derivatives. However, the amino-substituted analog lacks the steric bulk needed for high-affinity protein interactions compared to the adamantane variant.

Biological Activity

3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and neuroprotective research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features an adamantane moiety linked via an amide bond to a benzofuran core, which is substituted with a 4-ethylphenyl group. The synthesis typically involves the reaction of adamantane-1-amine with benzofuran-2-carboxylic acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

The precise mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed:

- Viral Protein Interaction : The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication.

- Enzyme Modulation : The benzofuran component could modulate the activity of various enzymes or receptors involved in cellular signaling pathways related to oxidative stress and inflammation .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with adamantane structures have been shown to inhibit the replication of viruses such as influenza and other RNA viruses. The mechanism often involves interference with viral entry or replication processes .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antiviral Efficacy

A study focused on adamantane derivatives demonstrated significant antiviral activity against influenza virus strains. The derivatives inhibited viral replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Case Study 2: Neuroprotection in Alzheimer's Models

In a model of Alzheimer's disease, a related compound exhibited the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This inhibition was linked to enhanced cognitive function in treated animals, suggesting a pathway through which the compound may exert neuroprotective effects .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide?

- The synthesis typically involves multi-step processes:

- Step 1 : Preparation of the benzofuran-2-carboxamide core via palladium-catalyzed C-H arylation or transamidation reactions .

- Step 2 : Functionalization of the adamantane moiety. Adamantane-1-carboxylic acid is activated (e.g., via chloroformate intermediates) and coupled to the benzofuran core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Introduction of the 4-ethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Key challenges include regioselectivity during coupling and purification of intermediates using column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in academic research?

- X-ray crystallography : Resolves adamantane’s rigid bicyclic structure and benzofuran-carboxamide planar arrangement (e.g., similar adamantane derivatives in ) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm; benzofuran aromatic protons at δ 6.8–7.9 ppm).

- HRMS : Validates molecular weight (expected m/z ~460–470 g/mol for C₂₈H₃₀N₂O₃) .

- HPLC : Assesses purity (>98% purity standard, as in ) .

Q. What preliminary biological targets or mechanisms are hypothesized for this compound?

- Benzofuran carboxamides are known to interact with kinases, GPCRs, or ion channels due to their planar aromatic structure .

- Adamantane moieties enhance lipophilicity and binding to hydrophobic pockets in viral proteins (e.g., influenza M2 proton channels) or neuroprotective targets (e.g., NMDA receptors) .

- Initial screens might include enzymatic inhibition assays (e.g., kinase profiling) or cell-based models (e.g., anti-inflammatory activity in macrophages) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability for this compound?

- Catalyst selection : Palladium(II) acetate/XPhos for C-H activation improves arylation efficiency .

- Solvent systems : Use of DMF or THF for coupling steps, with microwave-assisted synthesis to reduce reaction time .

- Process control : Monitor intermediates via inline FTIR or LC-MS to minimize side products (e.g., adamantane overfunctionalization) .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

- Substituent variation :

- Replace 4-ethylphenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate electronic effects.

- Modify the adamantane group to bicyclo[3.3.1]nonane to assess steric impact .

Q. How can contradictory bioactivity data across studies be resolved?

- Purity verification : Re-test compounds using HPLC-MS to rule out impurities (≥98% purity as in ) .

- Assay standardization :

- Control solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate cell lines for target expression (e.g., Western blotting for receptor presence) .

- Meta-analysis : Cross-reference datasets with structural analogs (e.g., ’s benzofuran derivatives) to identify trends .

Q. What computational methods predict this compound’s molecular targets?

- Molecular docking : Use AutoDock Vina to model interactions with proteins like cyclooxygenase-2 (COX-2) or SARS-CoV-2 Mpro, leveraging adamantane’s hydrophobic contacts .

- MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) and compare with experimental IC₅₀ data .

- QSAR models : Train algorithms on benzofuran-adamantane datasets to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.